3-Methylthieno[2,3-b]pyridine-2-carboxylic acid
Overview
Description
3-Methylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family. This compound is of significant interest due to its potential pharmacological and biological activities, including anti-inflammatory, anticancer, and antiviral properties .
Mechanism of Action
Target of Action
Related compounds such as pyridine and pyrimidine derivatives are known for their biological activity, including neurotropic, antimicrobial, antibacterial, anti-hiv, and anticancer properties .
Mode of Action
It is known that the compound is involved in multicomponent condensation reactions .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, contributing to their diverse biological activities .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including neurotropic, antimicrobial, antibacterial, anti-hiv, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthieno[2,3-b]pyridine-2-carboxylic acid typically involves the reaction of methyl 2-chloronicotinate with methyl thioglycolate in the presence of potassium carbonate and anhydrous dimethylformamide. The reaction mixture is heated to 100°C under a nitrogen atmosphere for 21 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylthieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thienopyridine derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various thienopyridine derivatives, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Methylthieno[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential anti-inflammatory and anticancer activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine-2-carboxylic acid: Lacks the methyl group at the 3-position.
3-Hydroxythieno[2,3-b]pyridine-2-carboxylic acid: Contains a hydroxyl group instead of a methyl group.
Uniqueness
3-Methylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position enhances its lipophilicity and may influence its interaction with biological targets .
Properties
IUPAC Name |
3-methylthieno[2,3-b]pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5-6-3-2-4-10-8(6)13-7(5)9(11)12/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOONUVASVFRFSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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